

An In-depth Technical Guide to the Chemical Properties of Nitro-Substituted Quinolines

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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Disclaimer: Direct experimental data for **4,8-Dinitroquinoline** is not readily available in the public domain. This guide provides a comprehensive overview of the chemical properties of closely related nitro-substituted quinoline compounds to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented is based on available data for various mono- and di-nitroquinoline derivatives.

Core Chemical Properties

The following table summarizes the core chemical properties of several nitro-substituted quinolines. This comparative data can provide insights into the expected properties of **4,8-Dinitroquinoline**.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
8-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	174.16[1][2]	89-91[2]	607-35-2[2]
4-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	174.16[3]	Not Available	3741-15-9[3]
8-Hydroxy-5-nitroquinoline	C ₉ H ₆ N ₂ O ₃	190.16	181-183	4008-48-4[4]
4-Methyl-8-nitroquinoline	C ₁₀ H ₈ N ₂ O ₂	188.18[5]	Not Available	2801-29-8[5]
5,8-dimethoxy-4-nitroquinoline	C ₁₁ H ₁₀ N ₂ O ₄	234.211[6]	Not Available	Not Available[6]
8-Hydroxy-5,7-dinitroquinoline	Not specified	Not specified	Not specified	Not specified

Experimental Protocols

Synthesis of Nitroquinolines:

The synthesis of nitro-substituted quinolines typically involves nitration reactions of the parent quinoline or its derivatives. The specific conditions and reagents can be tailored to achieve the desired substitution pattern.

Example 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup reaction)

A classic method for synthesizing quinolines, the Skraup reaction, can be adapted for nitro-substituted precursors. For the synthesis of 6-methoxy-8-nitroquinoline, the following procedure is reported:

- A homogenous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.[7]
- Concentrated sulfuric acid is added dropwise to the mixture with good mechanical stirring, causing a spontaneous temperature rise to 65-70°C.[7]

- The flask is then fitted for vacuum distillation, and the mixture is heated to 105-110°C to remove water.[\[7\]](#)
- After water removal, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.[\[7\]](#)
- The reaction temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.[\[7\]](#)
- The reaction mixture is cooled, diluted with water, and then neutralized with concentrated ammonium hydroxide.[\[7\]](#)
- The crude product is collected by filtration and purified by recrystallization from chloroform with decolorizing carbon.[\[7\]](#)

Example 2: Synthesis of 8-Hydroxy-5,7-dinitroquinoline

The dinitration of 8-hydroxyquinoline can be achieved using dilute nitric acid.

- 8-hydroxyquinoline or 8-hydroxy-5-nitroquinoline is boiled with 0-5% nitric acid.[\[8\]](#) This process yields 5,7-dinitro-8-hydroxyquinoline.[\[8\]](#)
- Alternatively, nitrous acid (around 0-5%) can also be used to obtain the same dinitro compound.[\[8\]](#)

Example 3: Selective Reduction of 8-hydroxy-5,7-dinitroquinoline

Selective reduction of one nitro group in a dinitro compound can be a useful synthetic step.

- The chemoselective reduction of the ortho-nitro group in 8-hydroxy-5,7-dinitroquinoline can be achieved using Na_2S in a mixture of water and DMSO.[\[9\]](#)
- The reaction proceeds at 70-80°C and is complete within 30 minutes.[\[9\]](#)
- Alternatively, catalytic hydrogenation using 0.8% Pd/C can also be employed for this selective reduction.[\[9\]](#)

Spectroscopic Data

Detailed spectroscopic data for **4,8-Dinitroquinoline** is not available. However, data for related compounds like 4-Nitroquinoline can provide an indication of the expected spectral characteristics.

4-Nitroquinoline:

- Mass Spectrometry (GC-MS): The NIST library entry for 4-Nitroquinoline shows a top peak at m/z 128, a second highest at m/z 101, and a third highest at m/z 174.[\[3\]](#)
- ^{13}C NMR Spectra: ^{13}C NMR data is available and can be accessed through spectral databases like SpectraBase.[\[3\]](#)

Biological Activity and Signaling Pathways

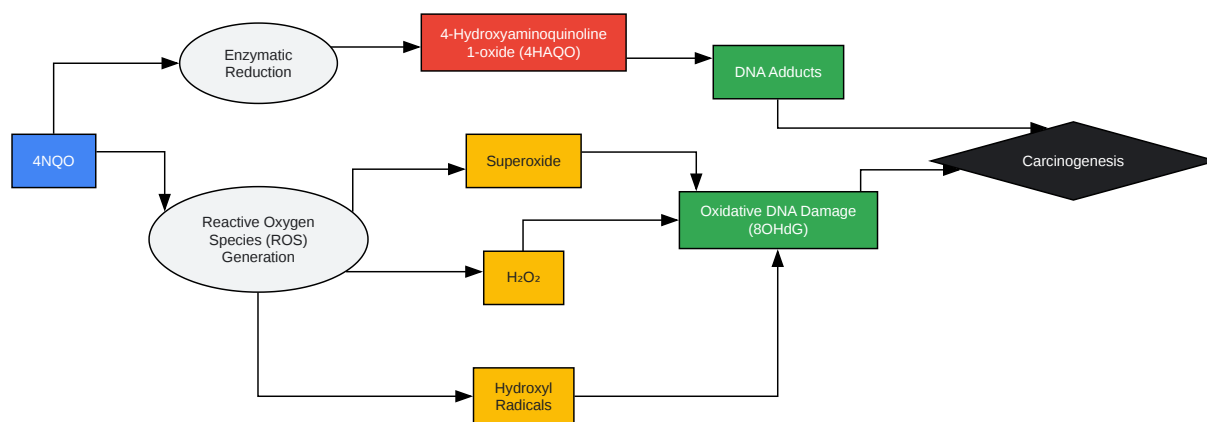
Several nitroquinoline derivatives are known to possess significant biological activity. A prominent example is 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen.

4-Nitroquinoline 1-oxide (4NQO):

4NQO is known to exert its carcinogenic effects through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Mechanism of Action: The carcinogenicity of 4NQO is initiated by the enzymatic reduction of its nitro group to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered the proximate carcinogenic metabolite.[\[10\]](#) This metabolite can then react with DNA to form stable quinoline monoadducts.[\[10\]](#)
- ROS Generation: 4NQO treatment leads to the formation of superoxide, hydrogen peroxide (H_2O_2), and hydroxyl radicals.[\[10\]](#)[\[11\]](#)[\[12\]](#) This oxidative stress results in the production of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Cellular Effects: The generation of ROS and depletion of glutathione (GSH) are important factors in the genotoxicity of 4NQO.[\[10\]](#)[\[12\]](#) Antioxidants like catalase can reduce the formation of 8OHdG induced by 4NQO.[\[10\]](#)

Below is a diagram illustrating the proposed signaling pathway for 4NQO-induced DNA damage.



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Caption: Proposed signaling pathway of 4-Nitroquinoline 1-oxide (4NQO) induced carcinogenesis.

Other Biologically Active Nitroquinolines:

- 8-Hydroxy-5-nitroquinoline (Nitroxoline): This compound is an antimicrobial agent that is effective against urinary tract infections caused by gram-negative bacilli. It is also being investigated as a potent anti-cancer agent.[13] Nitroxoline selectively suppresses the synthesis of bacterial DNA and forms complexes with metal-containing enzymes in microbial cells.[14]
- Quinoline Derivatives in General: The quinoline scaffold is present in numerous biologically active molecules with a wide range of properties, including antimalarial, antibacterial, anti-inflammatory, and anticancer activities.[15]

Reactivity and Stability

Based on the safety data sheets of related nitroquinoline compounds, the following general reactivity and stability information can be inferred:

- **Stability:** Nitroquinoline compounds are generally stable under normal conditions.^[1]
- **Conditions to Avoid:** Incompatible products should be avoided.^[1]
- **Incompatible Materials:** Strong oxidizing agents, strong acids, and strong bases are generally incompatible with nitroquinolines.^[1]
- **Hazardous Decomposition Products:** Upon decomposition, nitroquinolines can produce nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).^[1]
- **Hazardous Polymerization:** Hazardous polymerization is not expected to occur.^[1]

This technical guide provides a summary of the available information on the chemical properties of nitro-substituted quinolines. While specific data for **4,8-Dinitroquinoline** is lacking, the information on related compounds offers a valuable starting point for researchers and scientists in the field. Further experimental investigation is necessary to fully characterize the properties of **4,8-Dinitroquinoline**.

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